molecular formula C18H17N3O2 B2371124 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide CAS No. 1111020-70-2

2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide

Cat. No.: B2371124
CAS No.: 1111020-70-2
M. Wt: 307.353
InChI Key: MINFFBABBBLCPY-UHFFFAOYSA-N
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Description

2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide is a compound belonging to the quinazoline family, which is known for its diverse biological and pharmacological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide typically involves the reaction of 2-ethylquinazolin-4-ol with N-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis to enhance yield and reduce reaction times . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazoline N-oxides, tetrahydroquinazoline derivatives, and substituted quinazolines with various functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating bacterial infections and cancer.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it targets and inhibits specific kinases involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one
  • 1-(2-methoxyphenyl)-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea

Uniqueness

2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives .

Properties

IUPAC Name

2-(2-ethylquinazolin-4-yl)oxy-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-16-20-15-11-7-6-10-14(15)18(21-16)23-12-17(22)19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINFFBABBBLCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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